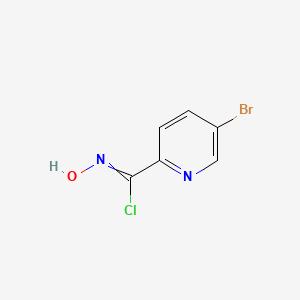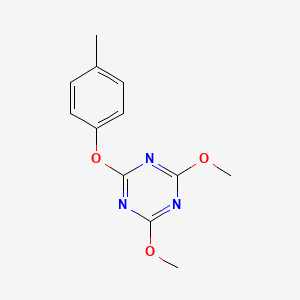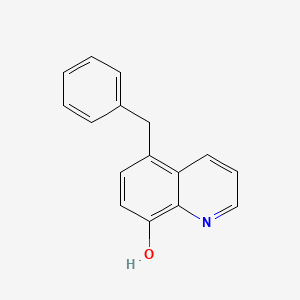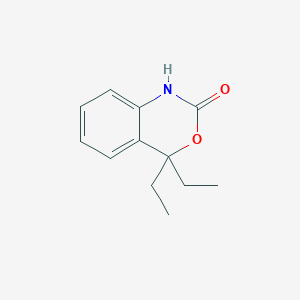![molecular formula C14H22O4Si B8679398 Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate](/img/structure/B8679398.png)
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate
Descripción general
Descripción
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, a hydroxyl group, and a tert-butyldimethylsilyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate typically involves the esterification of methyl gentisate with tert-butyldimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-5-(t-butyldimethylsilyloxy)benzoate.
Reduction: Formation of methyl 2-hydroxy-5-(t-butyldimethylsilyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a tyrosinase inhibitor, which is important in the study of melanin synthesis and skin pigmentation disorders.
Industry: Used in the production of various chemical products and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This interaction is facilitated by the compound’s ability to fit into the binuclear copper active site of tyrosinase, enhancing its binding affinity and inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-5-ethynylbenzoate: Similar structure but with an ethynyl group instead of a silyloxy group.
Methyl 2-hydroxy-5-(trimethylsilyl)ethynylbenzoate: Contains a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potent tyrosinase inhibitor compared to its analogues .
Propiedades
Fórmula molecular |
C14H22O4Si |
|---|---|
Peso molecular |
282.41 g/mol |
Nombre IUPAC |
methyl 5-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybenzoate |
InChI |
InChI=1S/C14H22O4Si/c1-14(2,3)19(5,6)18-10-7-8-12(15)11(9-10)13(16)17-4/h7-9,15H,1-6H3 |
Clave InChI |
XGIVEBOLZSZCOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(Hex-5-en-1-yl)(propan-2-yl)carbamoyl]-3-methyl-L-valine](/img/structure/B8679361.png)
![4-bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B8679368.png)

![3-[(Ethoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B8679386.png)

![4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8679400.png)

